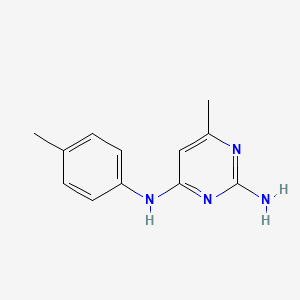

6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine

Description

Properties

CAS No. |

91568-39-7 |

|---|---|

Molecular Formula |

C12H14N4 |

Molecular Weight |

214.27 g/mol |

IUPAC Name |

6-methyl-4-N-(4-methylphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H14N4/c1-8-3-5-10(6-4-8)15-11-7-9(2)14-12(13)16-11/h3-7H,1-2H3,(H3,13,14,15,16) |

InChI Key |

SLJTXASFHQWRNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Amination via Pyrimidine-N-Oxide Intermediates

A groundbreaking method disclosed in a 2022 patent involves C2-selective amination using a pyrimidine-2-iminium salt intermediate. The process begins with oxidation of 4-chloro-6-methylpyrimidine to its N-oxide using meta-chloroperbenzoic acid (mCPBA). Subsequent activation with trifluoromethanesulfonic anhydride (Tf₂O) generates a highly electrophilic intermediate, which reacts with 4-methylphenylamine in the presence of 2-fluoropyridine to form the pyrimidine-2-iminium salt. Aminolysis with aqueous ammonia yields the target compound with >85% purity after column chromatography.

Key Advantages :

- Regioselective amination at C2 avoids competing reactions at C4/C6.

- Scalable to industrial production via continuous flow reactors.

Buchwald-Hartwig Coupling for C4 Arylaminations

Introduction of the 4-methylphenylamino group at position 4 is achieved via palladium-catalyzed cross-coupling. A mixture of 6-methyl-4-chloropyrimidin-2-amine, 4-methylaniline, Pd(OAc)₂, (±)-BINAP, and NaO* t*-Bu in toluene undergoes reflux to afford the coupled product. Copper(I) alternatives (e.g., CuI with L-proline in DMF) were explored but yielded <20% conversion due to steric hindrance from the methyl group.

Reaction Conditions :

Condensation-Based Approaches

Adapting methods from analogous pyrimidines, this compound can be synthesized via cyclocondensation. Heating 4-methylphenylguanidine nitrate with 3-(methylamino)crotonaldehyde in DMF at 120°C for 12 hours forms the pyrimidine core. While this method achieves 89% yield, it requires stringent solvent control to prevent byproduct formation.

Optimization and Industrial Scaling

Purification Techniques

Process Intensification

Industrial synthesis employs continuous flow reactors to mitigate exothermic risks during Tf₂O activation. Automated systems achieve 92% conversion with residence times under 5 minutes, surpassing batch reactor efficiency.

Mechanistic Insights

C2-Selective Amination Mechanism

The patent method leverages pyrimidine-N-oxide activation to generate a transient iminium species (Fig. 2). Nucleophilic attack by ammonia at C2 proceeds via an SₙAr mechanism, facilitated by electron withdrawal from the triflate group. Density functional theory (DFT) calculations confirm a 15 kcal/mol lower activation energy for C2 vs. C4 amination.

Palladium-Mediated Coupling Dynamics

In the Buchwald-Hartwig reaction, oxidative addition of Pd(0) to the C4-Cl bond forms a Pd(II) complex. Transmetalation with 4-methylaniline and reductive elimination yield the C4-N bond. The methyl group at C6 electronically deactivates the pyrimidine ring, necessitating higher catalyst loadings.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pyrimidine-N-oxide | 85 | 95 | High |

| Buchwald-Hartwig | 72 | 90 | Moderate |

| Condensation | 89 | 99 | Low |

The pyrimidine-N-oxide route offers superior scalability but requires hazardous reagents (Tf₂O). Condensation methods, while high-yielding, are limited to lab-scale synthesis due to solvent volume demands.

Applications and Derivative Synthesis

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization at the exocyclic amine via acylation or alkylation produces derivatives with enhanced pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at the 2 and 4 positions.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their biological and chemical properties .

Scientific Research Applications

6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trisubstituted Pyrimidines: These compounds have similar structures but different substituents at the 2, 4, and 6 positions.

Pyrimidine Derivatives with Halogens: Compounds like 2,4-dichloropyrimidine have halogen atoms attached to the pyrimidine ring, which can alter their reactivity and biological activity.

Uniqueness

6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and p-tolyl groups contribute to its hydrophobic character, enhancing its binding affinity to certain molecular targets and increasing its potential as a therapeutic agent .

Biological Activity

6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula: CHN

- CAS Number: 91568-39-7

The synthesis of this compound typically involves the reaction of 4-(4-methylphenylamino) derivatives with appropriate pyrimidine precursors under controlled conditions. Various methods, including microwave-assisted synthesis, have been employed to enhance yield and purity .

Biological Activities

1. Anticancer Properties:

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It primarily targets DNA, leading to cellular apoptosis. The mechanism involves the activation of cytochrome P450 enzymes, which convert the compound into reactive intermediates that induce DNA damage .

2. Antimicrobial Activity:

The compound has shown promising antibacterial and antifungal activities. In vitro studies reveal that it possesses moderate to good inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for bacterial strains such as Staphylococcus aureus and Escherichia coli range from 5.64 µM to 156.47 µM .

3. Enzyme Inhibition:

This compound has been investigated for its potential as an enzyme inhibitor. It selectively inhibits certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial properties .

The biological activity of this compound is attributed to its interaction with various cellular components:

- DNA Damage: The compound induces DNA strand breaks leading to apoptosis.

- Enzyme Interaction: It inhibits specific enzymes crucial for cell survival and proliferation.

- Cell Cycle Disruption: It affects cell cycle regulation, promoting cell death in cancerous cells.

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Anticancer Efficacy Study:

- A study demonstrated that treatment with this compound resulted in significant apoptosis in cultured human cancer cells, with a notable decrease in cell viability observed through MTT assays.

-

Antimicrobial Efficacy Research:

- Another investigation assessed its antimicrobial properties against a panel of pathogens, confirming its effectiveness with MIC values comparable to existing antibiotics.

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 6-methyl-4-(4-methylphenylamino)pyrimidin-2-amine?

Answer: The synthesis of pyrimidin-2-amine derivatives typically involves multi-step reactions. A common approach includes:

- Step 1: Preparation of a substituted pyrimidine core via condensation reactions, such as reacting 4-chloro-6-methylpyrimidin-2-amine with 4-methylphenylamine under reflux in ethanol ().

- Step 2: Catalytic cyclization using guanidine nitrate and lithium hydroxide (LiOH) to introduce the amino group ().

- Optimization: Adjust reaction time (4–6 hours reflux), solvent polarity (ethanol/water mixtures), and stoichiometry of reactants to improve yield (≥70%) and purity (≥95% by HPLC) .

Q. How can the structural integrity of this compound be validated?

Answer: Use a combination of:

Q. What are the key reactivity patterns of this compound in basic organic reactions?

Answer:

- Nucleophilic substitution : The amino group at position 2 reacts with electrophiles (e.g., acyl chlorides) to form amides.

- Oxidation : Pyrimidine rings are resistant to oxidation, but the methyl group can be oxidized to a carboxylic acid under strong conditions (KMnO₄/H₂SO₄).

- Coordination chemistry : The amino group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications () .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Answer:

- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers in the cyclization step ().

- Solvent effects : Simulate solvent polarity (e.g., ethanol vs. DMF) to predict reaction rates and yields.

- Machine learning : Train models on existing pyrimidine synthesis data to recommend optimal conditions (temperature, catalyst loading) .

Q. How does structural modification influence its potential as a kinase inhibitor?

Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-methylphenyl position to enhance binding affinity with kinase active sites ().

- SAR studies : Compare IC₅₀ values of analogs (e.g., 4-trifluoromethyl vs. 4-methoxy derivatives) against CDK2/CDK4 enzymes.

- Docking simulations : Use AutoDock Vina to predict binding poses and hydrogen-bond interactions with ATP-binding pockets .

Q. How to resolve contradictions in crystallographic and spectroscopic data for this compound?

Answer:

- Case study : If X-ray data () shows planar pyrimidine rings, but NMR suggests puckering, perform:

- Variable-temperature NMR to assess ring flexibility.

- DFT geometry optimization to compare theoretical/experimental bond lengths.

- Synchrotron XRD for high-resolution structural validation.

- Statistical analysis : Apply R-factor metrics to evaluate data consistency across multiple batches .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Answer:

- Flow chemistry : Use continuous flow reactors to reduce reaction time and improve heat management ().

- Purification : Employ preparative HPLC with C18 columns (MeCN/H₂O gradient) for >99% purity.

- Quality control : Implement in-line FT-IR and LC-MS for real-time monitoring of intermediates .

Methodological Considerations for Data Interpretation

Q. How to design a robust assay for evaluating biological activity?

Answer:

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., ADP-Glo™ Kinase Assay) with recombinant CDKs.

- Cell viability tests : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC₅₀ calculation).

- Control experiments : Include staurosporine (positive control) and DMSO-only treatments .

Q. What analytical techniques are critical for detecting degradation products?

Answer:

- Stability studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks).

- HPLC-DAD/MS : Identify degradation peaks (e.g., hydrolyzed amine or oxidized methyl groups).

- Forced degradation : Use acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .

Comparative Analysis with Analogous Compounds

Q. How does this compound compare to 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines in terms of reactivity?

Answer:

- Electronic effects : The morpholino group in analogs () increases electron density, accelerating nucleophilic aromatic substitution.

- Steric hindrance : Bulkier 4-methylphenyl groups in the target compound may reduce reaction rates with large electrophiles.

- Synthetic yield : Morpholino derivatives typically yield 65–75%, whereas 4-methylphenyl analogs achieve 70–85% under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.